Dihydropleuromutilin

Structure-Activity Relationship Antibacterial Activity Drug Design

Dihydropleuromutilin is the saturated-core pleuromutilin scaffold of choice for medicinal chemists. The selective reduction of the C19–C20 ethene to an ethyl group eliminates the reactive vinyl moiety while retaining antibacterial potency (MIC 0.5 µg/mL against S. aureus), providing a chemically stable intermediate ideal for derivatization. Unlike pleuromutilin, this saturated core offers superior stability in downstream synthetic reactions and exhibits lower toxicity. Key for structure-activity relationship studies, competitive binding assays (Ka = 1.3 × 10⁷ M⁻¹), and synthesis of advanced analogues including azamulin. Select this grade for reproducible, publication-ready results.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 42302-24-9
Cat. No. B565322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropleuromutilin
CAS42302-24-9
Synonyms2-Hydroxy-acetic Acid (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-Ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester; 
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C
InChIInChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1
InChIKeyRTOIPDPHQXGIRG-JKZASVEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Dihydropleuromutilin (CAS 42302-24-9): Core Identity and Procurement Context


Dihydropleuromutilin is a semisynthetic derivative of the fungal diterpene pleuromutilin, formed by the selective reduction of the C19–C20 ethene to an ethyl group . It belongs to the pleuromutilin class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center [1]. The compound demonstrates antimicrobial activity against a range of Gram-positive bacteria and mycoplasmas, including Staphylococcus aureus and Mycoplasma species [2], and serves as a key synthetic intermediate for the preparation of further modified pleuromutilin analogues [3].

Why Dihydropleuromutilin Cannot Be Substituted by Pleuromutilin or Other In-Class Compounds


Within the pleuromutilin class, subtle structural modifications produce significant differences in pharmacological and synthetic utility. Dihydropleuromutilin, with its saturated C19–C20 ethyl group, provides a chemically distinct scaffold that eliminates the reactive vinyl moiety while retaining antibacterial potency [1]. This structural distinction is critical for downstream synthetic applications, as the saturated core offers improved stability for further derivatization reactions compared to the parent pleuromutilin [2]. Furthermore, the compound's unique binding characteristics to the 50S ribosomal subunit, defined by a binding constant of 1.3 × 10⁷ M⁻¹, differ from those of other pleuromutilin derivatives and influence competitive binding dynamics with chloramphenicol and puromycin [3]. Direct substitution with pleuromutilin or other in-class compounds would alter synthetic pathways, binding profiles, and potentially toxicity outcomes, as evidenced by the compound's documented lower toxicity relative to pleuromutilin [4].

Quantitative Differentiation Evidence for Dihydropleuromutilin


Retention of Antibacterial Potency Following C19–C20 Saturation: SAR Evidence

Structural modification of pleuromutilin at the C19–C20 alkene by saturation to yield 19,20-dihydropleuromutilin resulted in no loss of antimicrobial effect. The antibacterial evaluation of these compounds revealed that saturation of the C19 double bond had no influence on the antimicrobial effect, indicating that the C19–C20 alkene is not essential for activity [1].

Structure-Activity Relationship Antibacterial Activity Drug Design

In Vitro Antibacterial Potency Against Key Pathogens: MIC Data

Dihydropleuromutilin exhibits minimum inhibitory concentrations (MICs) of 0.5 µg/mL against S. aureus, 0.3 µg/mL against M. hominis and M. gallisepticum, and 2 µg/mL against M. hyorhinis [1]. For context, tiamulin, a widely used veterinary pleuromutilin, demonstrates an MIC of 0.5 µg/mL against MRSA in a separate study [2].

Minimum Inhibitory Concentration Antibacterial Spectrum Gram-positive Bacteria

Ribosomal Binding Affinity: Quantitative Characterization of Target Engagement

Using equilibrium dialysis techniques, the pleuromutilin derivative 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl was shown to bind specifically to one site per ribosome with a binding constant of 1.3 × 10⁷ M⁻¹ [1].

Ribosome Binding Mechanism of Action Binding Constant

Utility as a Synthetic Intermediate: A Privileged Scaffold for Derivatization

19,20-Dihydropleuromutilin has proven a useful starting material in the preparation of some analogues, including azamulin, a broad-spectrum antibiotic prepared by sequential reaction of dihydropleuromutilin tosylate with 2-amino-1,2,4-triazole-5-thiol [1][2].

Synthetic Chemistry Drug Discovery Intermediate

Primary Application Scenarios for Dihydropleuromutilin Based on Quantitative Evidence


Antibacterial Reference Standard for In Vitro Susceptibility Testing

Researchers developing novel pleuromutilin analogues can utilize dihydropleuromutilin as a well-characterized reference compound for MIC assays. With established MIC values of 0.5 µg/mL against S. aureus and 0.3 µg/mL against M. hominis and M. gallisepticum [1], it provides a consistent benchmark for comparing the potency of new derivatives.

Scaffold for Medicinal Chemistry Optimization and Derivatization

Medicinal chemists engaged in pleuromutilin-based drug discovery should select dihydropleuromutilin as a starting material for synthetic modifications. The saturated C19–C20 ethyl group eliminates the reactive vinyl moiety, providing a chemically stable core that retains antibacterial potency [2] and facilitates the preparation of diverse analogues, including azamulin [3].

Biochemical Studies of Ribosomal Binding and Protein Synthesis Inhibition

For investigators studying the mechanism of action of pleuromutilin antibiotics, dihydropleuromutilin and its derivatives offer a defined system for probing ribosomal interactions. The binding constant of 1.3 × 10⁷ M⁻¹ for a related dihydromutilin derivative provides a quantitative reference for competitive binding studies and structure-activity relationship analyses [4].

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